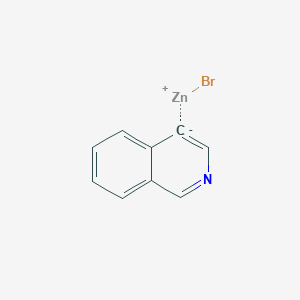

4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran is a chemical compound with the molecular formula C9H6BrNZn . It is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular weight of 4-Isoquinolinzinc bromide is 273.44464 . For a more detailed molecular structure analysis, it would be beneficial to refer to the MOL file associated with the compound .Chemical Reactions Analysis

The specific chemical reactions involving 4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran are not provided in the sources retrieved. For detailed chemical reaction analysis, it’s recommended to refer to scientific literature or contact a chemical expert .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran, such as its melting point, boiling point, and density, are not specified in the sources retrieved . For a comprehensive analysis, it’s recommended to refer to a detailed chemical property database or the product’s Material Safety Data Sheet (MSDS).Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

4-Isoquinolinzinc bromide serves as a valuable reagent in cross-coupling reactions. Specifically, it participates in Negishi cross-coupling reactions with various organic halides (e.g., aryl or alkyl halides). These reactions allow for the synthesis of complex organic molecules by forming carbon-carbon bonds. Researchers use this method to create diverse scaffolds for drug discovery and materials science .

Synthesis of Acrylic Acid Derivatives

As an intermediate, 4-Isoquinolinzinc bromide plays a crucial role in the synthesis of acrylic acid derivatives. These derivatives are essential building blocks for various applications, including polymer chemistry, coatings, and adhesives. The compound’s reactivity allows for efficient transformations to yield functionalized acrylic acids .

Total Synthesis of Natural Products

Researchers have employed 4-Isoquinolinzinc bromide in the total synthesis of natural products. Notably, it has been a key player in the final steps of synthesizing specific natural compounds. One example is the synthesis of mucosin, a bioactive natural product. By strategically incorporating this organozinc reagent, chemists achieve efficient and selective transformations .

Functional Group Transformations

The compound’s unique reactivity enables functional group transformations. For instance:

- Heterocycle Synthesis : Researchers utilize this reagent to construct heterocyclic structures, especially those containing nitrogen atoms .

Organic Synthesis and Medicinal Chemistry

In medicinal chemistry, 4-Isoquinolinzinc bromide contributes to the synthesis of novel drug candidates. Researchers modify the isoquinoline core using this reagent to create libraries of compounds for biological testing. The resulting molecules may exhibit promising pharmacological properties, such as enzyme inhibition or receptor modulation .

Materials Science and Catalysis

Due to its unique properties, 4-Isoquinolinzinc bromide finds applications in materials science. Researchers explore its use as a catalyst or precursor for functional materials. For instance, it may participate in the preparation of luminescent materials, sensors, or conductive polymers. The ability to tailor its reactivity allows for fine-tuning material properties .

Wirkmechanismus

Safety and Hazards

4-Isoquinolinzinc bromide 0.5 M in Tetrahydrofuran is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water

Eigenschaften

IUPAC Name |

bromozinc(1+);4H-isoquinolin-4-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.BrH.Zn/c1-2-4-9-7-10-6-5-8(9)3-1;;/h1-4,6-7H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQAGSSBRNEDNW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2[C-]=CN=CC2=C1.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2685843.png)

![1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2685845.png)

![N-ethyl-2-{2-methoxy-4-[1-(3-methylbutyl)-4-oxo-3-phenoxyazetidin-2-yl]phenoxy}acetamide](/img/structure/B2685847.png)

![3-{[6-(5-Formyl-2-methylphenoxy)-5-nitro-4-pyrimidinyl]oxy}-4-methylbenzenecarbaldehyde](/img/structure/B2685850.png)

![4-acetyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2685851.png)

![2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-cyclohex-3-en-1-ylacetamide](/img/structure/B2685852.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide](/img/structure/B2685853.png)

![N-(5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2685855.png)